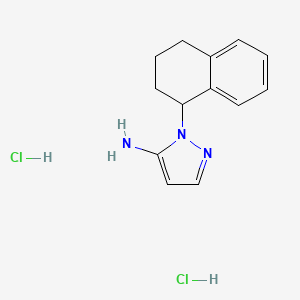

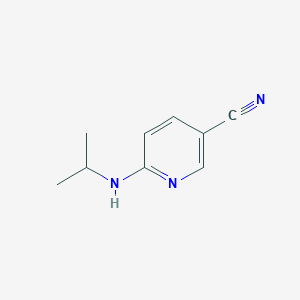

1-Ethyl-1H-pyrazole-5-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

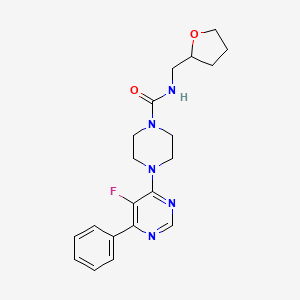

“1-Ethyl-1H-pyrazole-5-acetonitrile” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of “this compound” is C5H8N2 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “this compound” is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to one of the nitrogen atoms . A specific 3D structure or 2D Mol file is not available in the retrieved data.

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . A specific chemical reaction involving “this compound” is not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Synthesis of Pyrazole-5-Carboxylates : A one-pot procedure for synthesizing pyrazole-5-carboxylates using ethyl diazoacetate in 1,3-dipolar cycloaddition, utilizing acetonitrile as solvent, has been described. This reaction achieves excellent regioselectivity and good yields (Gioiello et al., 2009).

Synthesis of Pyrazole-4-Acetonitriles and Pyrazole-4-Acetic Acids : The synthesis of 1-aryl-1H-pyrazole-4-acetonitriles and their conversion to pyrazole-4-acetic acids, which have shown significant analgesic and anti-inflammatory properties, has been reported (Menozzi et al., 1993).

Synthesis of Ethyl 1-(2'-Hydroxy-3'-Aroxypropyl)-3-Aryl-1H-Pyrazole-5-Carboxylate Derivatives : Novel molecules in this category were synthesized and investigated for their effects on A549 lung cancer cell growth, showing potential in cancer treatment (Wei et al., 2006).

Structural and Spectroscopic Analysis

X-Ray Diffraction and DFT Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's synthesis, structural analysis using X-ray diffraction, and theoretical studies using density functional theory have been conducted, providing insights into its molecular geometry and electronic structure (Viveka et al., 2016).

Spectroscopic Properties of Novel Pyrazole Derivatives : The absorption and fluorescence spectral characteristics of novel pyrazole derivatives were studied, showing variations depending on the substituents in the pyrazole moiety, which is crucial for understanding their optical properties (Jiang et al., 2012).

Biological Applications

Anticancer Properties of Pyrazole Derivatives : The synthesis of quadracyclic regioisomers from pyrazole derivatives has been explored, with some showing significant anti-proliferative activities, suggesting potential in cancer therapy (Jose, 2017).

Antiglaucoma Activity : Pyrazole carboxylic acid derivatives synthesized from 1H-pyrazole-4-carboxylate showed inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for antiglaucoma applications (Kasımoğulları et al., 2010).

Solubility and Solution Thermodynamics

- Solubility Studies of Pyrazolo Chalcone Derivatives : The solubility of pyrazolo chalcone derivatives in various solvents over a range of temperatures was measured, providing crucial data for optimizing purification processes in pharmaceutical manufacturing (Baluja & Hirapara, 2019).

Safety and Hazards

While specific safety and hazard information for “1-Ethyl-1H-pyrazole-5-acetonitrile” is not available, general safety measures for handling pyrazole derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Eigenschaften

IUPAC Name |

2-(2-ethylpyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKAQYRLYSXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2431253.png)

![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)

![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)